4-Chloro-6-bromoquinoline-5,8-dione

Monoamine oxidase B MAO-B inhibition Enzyme inhibition

Select 4-Chloro-6-bromoquinoline-5,8-dione for its validated 130 nM MAO-B inhibition—a >769-fold potency gain over the parent scaffold—making it an essential hit-to-lead reference. The orthogonal 6-bromo and 4-chloro handles enable sequential Suzuki-Miyaura coupling and nucleophilic substitution without regioisomeric mixtures, accelerating SAR library synthesis. This specific substitution pattern is required to access tetracyclic anthracycline-like scaffolds (compound 11) and patented HCV NS3/4A protease inhibitor intermediates, ensuring your research is not limited by generic halogenated analogs.

Molecular Formula C9H3BrClNO2
Molecular Weight 272.48 g/mol
Cat. No. B8386390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-bromoquinoline-5,8-dione
Molecular FormulaC9H3BrClNO2
Molecular Weight272.48 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=O)C=C(C(=O)C2=C1Cl)Br
InChIInChI=1S/C9H3BrClNO2/c10-4-3-6(13)8-7(9(4)14)5(11)1-2-12-8/h1-3H
InChIKeySCEGLLOJIOXJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-bromoquinoline-5,8-dione (CAS 150222-05-2): A Dual-Halogenated Quinoline-5,8-dione Scaffold for Medicinal Chemistry and Targeted Synthesis


4-Chloro-6-bromoquinoline-5,8-dione is a synthetic heterocyclic compound belonging to the quinoline-5,8-dione class, with the molecular formula C₉H₃BrClNO₂ and molecular weight 272.48 g/mol [1]. The compound features a quinoline backbone bearing two carbonyl groups at positions 5 and 8, a chlorine atom at position 4, and a bromine atom at position 6. This specific 4-chloro-6-bromo substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from other halogenated quinoline-5,8-diones such as 4-chloroquinoline-5,8-dione, 6-chloroquinoline-5,8-dione, 6,7-dichloroquinoline-5,8-dione, and 2-chloro-4-methylquinoline-5,8-dione. The compound has been investigated for its enzyme inhibition properties, notably against human monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) [2], and serves as a versatile synthetic intermediate in the construction of complex heterocyclic systems [3].

Why 4-Chloro-6-bromoquinoline-5,8-dione Cannot Be Substituted with Other Halogenated Quinoline-5,8-diones


Generic substitution among halogenated quinoline-5,8-diones fails because the specific 4-chloro-6-bromo substitution pattern produces a unique combination of electronic effects, steric properties, and site-selective reactivity that is not recapitulated by other halogenation patterns. The chlorine atom at position 4 and bromine atom at position 6 occupy distinct electronic environments relative to the quinoline nitrogen and the quinone carbonyls, resulting in differential redox potentials, nucleophilic substitution kinetics, and enzyme binding affinities [1]. For instance, the bromine substituent at the 6-position confers markedly higher MAO-B inhibitory potency compared to unsubstituted or alternatively substituted analogs [2]. In synthetic applications, the 6-bromo substituent serves as an orthogonal coupling handle that enables sequential, chemoselective functionalization not achievable with symmetrical dihalogenated analogs such as 6,7-dichloroquinoline-5,8-dione [3]. Furthermore, the 6-bromo-4-chloro pattern yields tetracyclic products in cycloaddition reactions that differ in both structure and synthetic utility from those obtained with 4-chloroquinoline-5,8-dione alone [4]. These quantitative and qualitative differences underscore the scientific and procurement necessity of specifying this exact substitution pattern.

Quantitative Differentiation Evidence for 4-Chloro-6-bromoquinoline-5,8-dione: Comparator-Based Performance Data


MAO-B Inhibitory Potency: >769-Fold Improvement Over Parent Quinoline-5,8-dione

4-Chloro-6-bromoquinoline-5,8-dione exhibits an IC50 of 130 nM against human recombinant monoamine oxidase B (MAO-B) expressed in supersomes, as measured by inhibition of 4-hydroxyquinoline formation using kynuramine as substrate [1]. In contrast, the parent compound quinoline-5,8-dione shows an IC50 of >100,000 nM under comparable assay conditions, indicating negligible MAO-B inhibitory activity [2]. This represents a >769-fold enhancement in inhibitory potency conferred by the 4-chloro-6-bromo substitution pattern. Additionally, a related analog with a distinct substitution pattern (CHEMBL4210376) shows an IC50 of 17,000 nM against human membrane-bound MAO-B expressed in insect cell membranes, demonstrating that the 4-chloro-6-bromo arrangement is specifically optimized for MAO-B engagement [3].

Monoamine oxidase B MAO-B inhibition Enzyme inhibition Neurodegenerative disease

Acetylcholinesterase Inhibition: Dual-Target Profile Distinct from Single-Target Quinoline-5,8-diones

4-Chloro-6-bromoquinoline-5,8-dione inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 560 nM, as determined by Ellman's spectrophotometric assay [1]. This dual MAO-B/AChE inhibitory profile is a distinguishing feature of this specific substitution pattern. While the parent quinoline-5,8-dione scaffold typically shows minimal AChE activity, the 4-chloro-6-bromo substitution confers measurable AChE engagement. The MAO-B/AChE selectivity ratio of approximately 4.3-fold (560 nM / 130 nM) indicates modest selectivity for MAO-B, establishing a quantifiable dual-target profile that differs from analogs such as 6-chloroquinoline-5,8-dione, which are primarily documented for antimicrobial rather than dual enzyme inhibition applications [2].

Acetylcholinesterase AChE inhibition Cholinergic system Dual enzyme inhibition

Synthetic Utility: Orthogonal Halogen Reactivity Enables Sequential, Chemoselective Coupling

The 6-bromo-4-chloro substitution pattern in 4-chloro-6-bromoquinoline-5,8-dione provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom at position 6 is preferentially reactive under Suzuki-Miyaura, Sonogashira, and Stille coupling conditions, enabling selective substitution at the 6-position while leaving the 4-chloro group intact for subsequent functionalization [1]. In contrast, symmetrically dihalogenated analogs such as 6,7-dichloroquinoline-5,8-dione lack this predictable chemoselectivity, often yielding mixtures of regioisomeric products upon nucleophilic substitution [2]. Experimental protocols have been developed specifically for successive C-N and/or C-C cross-coupling of 6-bromo-4-chloroquinoline, demonstrating a two-step synthetic scheme where the bromine handle is first substituted with boronic acids/esters, followed by chlorine substitution under distinct conditions [3].

Palladium-catalyzed coupling Chemoselective functionalization Sequential substitution Synthetic intermediate

Cycloaddition Reactivity: Divergent Product Formation Compared to 4-Chloroquinoline-5,8-dione

In a direct head-to-head synthetic comparison, 4-chloroquinoline-5,8-dione (8a) and 4-chloro-6-bromoquinoline-5,8-dione (8b) were reacted with homophthalic anhydride under identical conditions [1]. Compound 8a produced tetracyclic compound 10, while compound 8b (the target compound) produced a structurally distinct tetracyclic product 11. This divergence demonstrates that the 6-bromo substituent fundamentally alters the regiochemical outcome of the cycloaddition reaction. Furthermore, the 6-bromo-substituted derivative enabled the preparation of 6,11-dihydroxy derivative 12, whereas the non-brominated analog (8a) required alternative photochemical or Friedel-Crafts conditions to access analogous derivatives, and even then with lower yield [2]. This compound-specific reactivity profile cannot be reproduced using 4-chloroquinoline-5,8-dione alone.

Cycloaddition Heterocyclic synthesis Tetracyclic compounds Reaction divergence

Patent-Documented Utility as HCV Protease Inhibitor Intermediate

According to US Patent 8633320 and related patent filings, bromo-substituted quinolines of the generic formula encompassing 4-chloro-6-bromoquinoline-5,8-dione are explicitly claimed as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections, specifically HCV protease inhibitors [1]. The patented synthetic route achieves rapid access to the bromo-substituted quinoline intermediate using a 2,4-dichloro-7-alkoxy quinoline starting material [2]. This patent-protected application distinguishes the 6-bromo-4-chloro substitution pattern from other quinoline-5,8-diones such as 2-chloro-4-methylquinoline-5,8-dione and 6-chloroquinoline-5,8-dione, which are not claimed in this HCV inhibitor context. The patent documentation establishes a clear industrial pharmaceutical relevance for this specific halogenation pattern that is not shared by its close structural analogs.

HCV protease inhibitor Hepatitis C Antiviral intermediate Patent synthesis

Validated Research and Industrial Applications for 4-Chloro-6-bromoquinoline-5,8-dione


MAO-B Inhibitor Screening and Neurodegenerative Disease Tool Compound Development

With an IC50 of 130 nM against human recombinant MAO-B, 4-chloro-6-bromoquinoline-5,8-dione serves as a validated hit or reference compound for MAO-B inhibitor screening campaigns targeting Parkinson's disease and other neurodegenerative disorders [1]. The >769-fold potency enhancement over the parent quinoline-5,8-dione scaffold provides a clear structure-activity relationship (SAR) starting point for medicinal chemistry optimization. The compound can be employed as a positive control in MAO-B enzymatic assays or as a scaffold for derivatization aimed at improving selectivity, brain penetration, and pharmacokinetic properties.

Sequential Chemoselective Synthesis of Structurally Diverse Quinoline-5,8-dione Libraries

The orthogonal reactivity of the 6-bromo and 4-chloro substituents enables efficient, regiocontrolled synthesis of quinoline-5,8-dione derivative libraries for high-throughput screening [2]. In a validated two-step protocol, the 6-bromo group undergoes palladium-catalyzed Suzuki-Miyaura coupling with boronic acids/esters, followed by substitution of the 4-chloro group under distinct reaction conditions. This chemoselective approach minimizes purification requirements and maximizes synthetic throughput compared to symmetrically dihalogenated analogs that yield regioisomeric mixtures.

Synthesis of Anthracycline-Related Tetracyclic Scaffolds via Cycloaddition Chemistry

4-Chloro-6-bromoquinoline-5,8-dione reacts with homophthalic anhydride to produce tetracyclic compound 11, a scaffold structurally related to the D-ring of anthracycline antitumor antibiotics [3]. This specific product is inaccessible from the non-brominated analog 4-chloroquinoline-5,8-dione, which yields a different tetracyclic product (compound 10) under identical conditions. Researchers pursuing novel anthracycline analogs or related DNA-intercalating agents should select this compound specifically to access the compound 11-derived chemical space.

HCV Protease Inhibitor Intermediate in Antiviral Drug Discovery

As documented in US Patent 8633320, bromo-substituted quinolines including 4-chloro-6-bromoquinoline-5,8-dione are established intermediates in the synthesis of HCV NS3/4A protease inhibitors [4]. This patent-validated application supports the compound's procurement for antiviral medicinal chemistry programs targeting hepatitis C virus, particularly in structure-activity relationship studies around the quinoline moiety of protease inhibitor pharmacophores. The specific 6-bromo-4-chloro substitution pattern is optimized for the patented synthetic route using 2,4-dichloro-7-alkoxy quinoline precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-bromoquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.